molecular formula C24H28N2O4S B2745739 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline CAS No. 872206-87-6

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline

Cat. No. B2745739
M. Wt: 440.56
InChI Key: OXXSIOGALLVOFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Imaging Tumor Proliferation

A study by Dehdashti et al. (2013) evaluated a cellular proliferative marker, closely related in structure to 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline, for its safety, dosimetry, and feasibility in imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This investigation showed that the compound's uptake correlated significantly with the Ki-67 (a marker of proliferation) in tumors, suggesting its potential as a valuable tool for assessing the proliferative status of solid tumors. The study concluded that the compound is promising for clinical trials aimed at evaluating solid tumor proliferative status, with no adverse effects encountered during the study (Dehdashti et al., 2013).

Metabolic Pathways and Metabolite Identification

Another study focused on elucidating the metabolic pathways and resulting metabolites of Almorexant, a compound structurally related to 6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline, in humans. This research provided detailed insights into the disposition, metabolism, and elimination of the drug in the human body, identifying a complex metabolic profile that includes demethylation and dehydrogenation among the primary metabolic reactions. Such studies are crucial for understanding how drugs are processed in the body and for identifying potential metabolites that may contribute to their pharmacological effects or toxicity (Dingemanse et al., 2013).

properties

IUPAC Name

6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-16-7-9-18(10-8-16)31(27,28)23-14-25-20-13-22(30-4)21(29-3)12-19(20)24(23)26-11-5-6-17(2)15-26/h7-10,12-14,17H,5-6,11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSIOGALLVOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline

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